![molecular formula C14H9FN2O2S B2474381 N-[4-(4-fluorophényl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 325977-09-1](/img/structure/B2474381.png)
N-[4-(4-fluorophényl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a furan ring and a fluorophenyl group in the structure of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide contributes to its unique chemical properties and biological activities.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities , suggesting that this compound could potentially influence multiple biochemical pathways.
Pharmacokinetics
The metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These metabolic reactions, along with the compound’s absorption and distribution characteristics, would impact its bioavailability.
Result of Action
Based on the biological activities of similar compounds , it can be speculated that this compound could have a range of effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions. The reaction is carried out in the presence of a green solvent, such as ethanol, which facilitates the formation of the thiazole ring . The reaction conditions include heating the reaction mixture to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Comparaison Avec Des Composés Similaires
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can be compared with other thiazole derivatives, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a chloro and methyl group instead of the furan ring.
2,4-disubstituted thiazoles: Compounds with different substituents on the thiazole ring, exhibiting varied biological activities.
The uniqueness of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide lies in its specific combination of the furan ring and the fluorophenyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2S/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGROHGHIDSKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2474300.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide](/img/structure/B2474301.png)


![N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2474305.png)
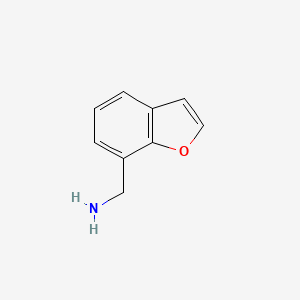
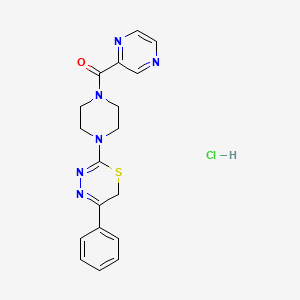
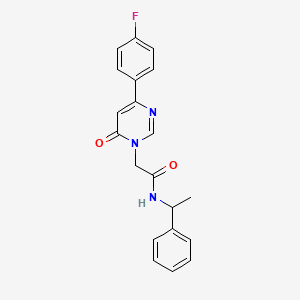
![5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2474314.png)
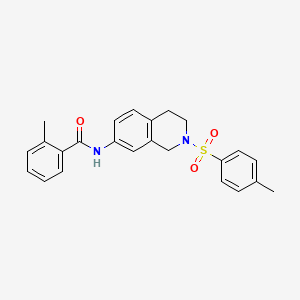
![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2474318.png)
![2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile](/img/structure/B2474319.png)
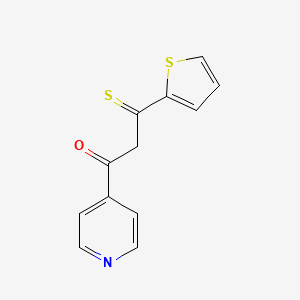
![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2474321.png)
